Amino-PEG32-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

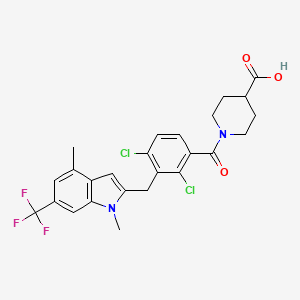

Amino-PEG32-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Aplicaciones Científicas De Investigación

1. Cancer Therapy

- Pegylated Arginine Deiminase in Cancer Treatment : Pegylated arginine deiminase (ADI-PEG20) is an enzyme that depletes arginine, a nonessential amino acid in humans, but crucial for certain tumor cells. ADI-PEG20 has shown efficacy against human melanomas and hepatocellular carcinomas both in vitro and in vivo (Feun & Savaraj, 2006).

- Biocompatible and Bioreducible Micelles : Novel α-amino acid-based poly(disulfide urethane)s and PEG-AAPU(SS)-PEG triblock copolymer micelles have been developed for triggered intracellular doxorubicin release, showcasing their potential in anticancer drug delivery (Lu et al., 2015).

2. Drug Delivery and Therapeutics

- Intelligent Polymeric Micelles for Targeted Drug Delivery : Functional poly(ethylene glycol)-poly(amino acid) (PEG-PAA) block copolymers have been designed for cancer therapy. They allow for controlled drug release and targeted delivery, reducing toxicity and enhancing efficacy (Bae & Kataoka, 2009).

- PEGylation of Tumor Necrosis Factor Alpha : Chemical conjugation of polyethylene glycol to tumor necrosis factor alpha significantly increases its anti-tumor potency and reduces toxic side-effects (Tsutsumi et al., 1995).

3. Antibacterial Applications

- Poly(amidoamine) Dendrimers : Amino-terminated PAMAM dendrimers, especially those partially coated with PEG, exhibit strong antimicrobial properties against Gram-negative bacteria, expanding their potential biomedical applications (Calabretta et al., 2007).

4. Prodrug Development

- Poly(ethylene glycol)-amino acid Conjugates : The conjugation of poly(ethylene glycol) with amino acids has been employed in creating water-soluble prodrugs with improved bioavailability and reduced toxicity (Ding et al., 2012).

5. Site-Specific PEGylation

- Optimized PEGylation Techniques : Recent developments in site-specific PEGylation of proteins using chemoselective targeting of amino acids, improving pharmacokinetics and therapeutic efficacy of peptide and protein drugs (Nischan & Hackenberger, 2014).

6. Amino Acid Deprivation in Cancer Therapy

- Amino Acid Starvation Strategies : Specific amino acid metabolic pathway inhibitors, such as those targeting arginine, asparagine, and glutamine, have been explored as anti-cancer strategies, showing potential in clinical applications (Fung & Chan, 2017).

7. Tissue-Specific Drug Delivery

- Aminopeptidase P Mediated Targeting : A tissue-specific construct conjugated to a homing peptide was designed for selective binding to human breast-derived cancer cells, demonstrating potential in targeted drug delivery (Cordova et al., 2016).

Propiedades

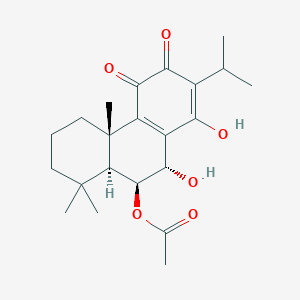

Nombre del producto |

Amino-PEG32-acid |

|---|---|

Fórmula molecular |

C67H135NO34 |

Peso molecular |

1498.79 |

Nombre IUPAC |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C67H135NO34/c68-2-4-72-6-8-74-10-12-76-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-64-102-66-65-101-63-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-75-11-9-73-7-5-71-3-1-67(69)70/h1-66,68H2,(H,69,70) |

Clave InChI |

ILUBHHYXKFGMNJ-UHFFFAOYSA-N |

SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>95% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amino-PEG32-acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1192054.png)

![2-[4-(4-methylphenyl)-2-pyridin-2-yl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B1192059.png)